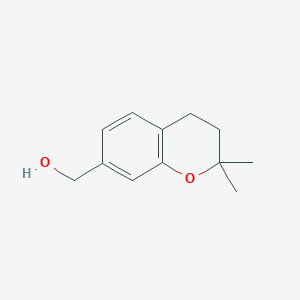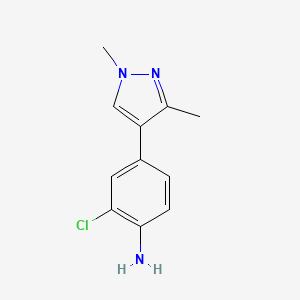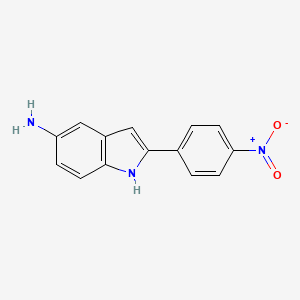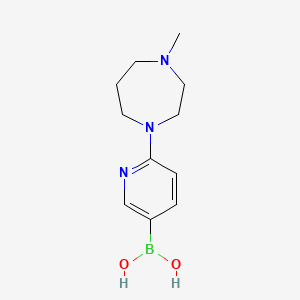
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol is an organic compound with the molecular formula C12H16O2 It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylchroman-6-carbaldehyde with reducing agents to yield the desired methanol derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2,2-Dimethylchroman-6-carbaldehyde
- 2,2-Dimethylchroman-4-ol
- 2,2-Dimethylchroman-6-one
Uniqueness
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol is unique due to its specific structural features, such as the presence of a methanol group at the 7-position of the chromene ring
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3,4-dihydrochromen-7-yl)methanol |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI 键 |
XHEBBXGOEUGLPP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(O1)C=C(C=C2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)



![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)



![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
